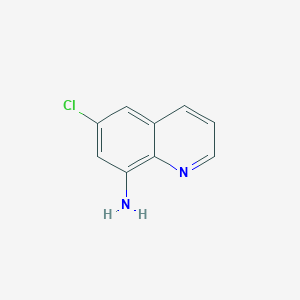

6-Chloroquinolin-8-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27981. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloroquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRFMPCSQKFOUFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063930 | |

| Record name | 8-Quinolinamine, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5470-75-7 | |

| Record name | 6-Chloro-8-aminoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5470-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-8-aminoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005470757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-8-aminoquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27981 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Quinolinamine, 6-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Quinolinamine, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-8-aminoquinoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EBB5KL32K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 6-Chloroquinolin-8-amine from Quinoline Precursors

Abstract: 6-Chloroquinolin-8-amine is a pivotal chemical intermediate, instrumental in the development of novel pharmaceutical agents and advanced agrochemicals, particularly as a precursor for fungitoxic analogs.[1] This guide provides an in-depth, scientifically grounded methodology for the synthesis of this compound. We eschew less efficient, low-yield pathways involving direct functionalization of quinoline in favor of a robust, regioselective, three-step synthesis commencing with a substituted aniline precursor. This approach, centered on the foundational Skraup synthesis, ensures high purity and scalability. This document is intended for researchers, chemists, and professionals in drug development and process chemistry, offering not only a step-by-step protocol but also the underlying chemical principles and rationale for procedural choices, ensuring both reproducibility and a deep understanding of the synthesis.

Strategic Overview: A Rationale for the Synthetic Pathway

The direct functionalization of the quinoline core to achieve the desired 6-chloro-8-amino substitution pattern is fraught with challenges, primarily the lack of regioselectivity. For instance, direct electrophilic chlorination of quinoline yields a complex mixture of 5-chloro, 8-chloro, and 5,8-dichloro isomers, making isolation of a specific product arduous and inefficient.[2] Similarly, nitration of the parent quinoline molecule produces a nearly equimolar mixture of 5-nitro and 8-nitroquinoline.[3][4]

Therefore, a more strategic and controllable approach is warranted. The most reliable and industrially scalable method involves constructing the substituted quinoline core from a readily available starting material where one of the substituents is already in place. Our selected pathway leverages this principle, beginning with 4-chloroaniline to construct the 6-chloroquinoline skeleton via the Skraup synthesis. This is followed by a regioselective nitration at the 8-position and a final reduction to yield the target amine.

This multi-step strategy provides critical control over the substitution pattern at each stage, leading to a more efficient synthesis with higher overall yields and purity of the final product, this compound.

References

The Ascendant Therapeutic Potential of 6-Chloroquinolin-8-amine Derivatives: A Technical Guide

Foreword: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline moiety, a bicyclic aromatic heterocycle, represents a cornerstone in the edifice of medicinal chemistry. Its rigid structure and ability to intercalate with DNA, chelate metals, and participate in hydrogen bonding have rendered it a "privileged scaffold" in drug discovery. From the historical significance of quinine in combating malaria to the modern clinical applications of fluoroquinolone antibiotics, quinoline derivatives have consistently demonstrated a broad spectrum of pharmacological activities. This guide delves into a specific, highly promising subclass: 6-chloroquinolin-8-amine derivatives. The introduction of a chlorine atom at the 6-position and an amine group at the 8-position of the quinoline ring has been shown to significantly modulate and enhance biological activity, opening new avenues for therapeutic intervention in infectious diseases and oncology. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, biological activities, and therapeutic promise of these compelling molecules.

Part 1: Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives is a critical aspect of their development as therapeutic agents. The core intermediate, this compound, serves as a versatile building block for a variety of structural modifications.[1][2][3][4] The synthetic approaches generally involve the construction of the quinoline ring system followed by functionalization, or the modification of a pre-existing quinoline scaffold.

A common synthetic route involves the Gould-Jacobs reaction, where an aniline derivative is reacted with an appropriate B-ketoester to form the quinoline ring. Subsequent chlorination and amination steps can then be employed to introduce the desired functional groups at the 6 and 8 positions respectively.

Experimental Protocol: A Generalized Mannich Reaction for N-Substituted Derivatives

The Mannich reaction is a powerful tool for introducing aminomethyl substituents onto the quinoline core, a modification known to influence biological activity.[5]

Objective: To synthesize a series of 7-((dialkylamino)methyl)-6-chloroquinolin-8-ol derivatives.

Materials:

-

6-Chloro-8-hydroxyquinoline

-

Paraformaldehyde

-

Secondary amine (e.g., diethylamine, pyrrolidine, piperidine)

-

Ethanol (or Methanol)

-

Hydrochloric acid (for salt formation, if desired)

Procedure:

-

Dissolve 6-chloro-8-hydroxyquinoline in ethanol in a round-bottom flask.

-

Add an equimolar amount of paraformaldehyde and the desired secondary amine to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Causality of Experimental Choices: The use of paraformaldehyde as a source of formaldehyde and a secondary amine allows for the in-situ generation of the Eschenmoser's salt-like intermediate, which then undergoes electrophilic substitution onto the electron-rich quinoline ring at the 7-position. The choice of solvent (ethanol or methanol) is based on the solubility of the reactants and the reaction temperature required.

Caption: Generalized workflow for the synthesis of N-substituted 6-chloroquinolin-8-ol derivatives via the Mannich reaction.

Part 2: Diverse Biological Activities of this compound Derivatives

The strategic placement of a chlorine atom at the 6-position and an amino group at the 8-position of the quinoline ring imparts a wide range of potent biological activities to these derivatives. This section will explore their significant potential as antimalarial, anticancer, and antimicrobial agents.

Antimalarial Activity: A Legacy and a Future

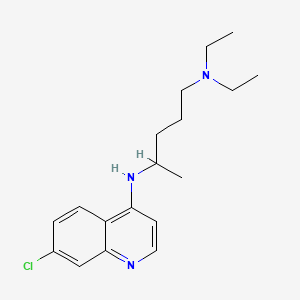

The 8-aminoquinoline scaffold is historically significant in the fight against malaria, with primaquine being a key drug for eradicating the dormant liver stages of Plasmodium vivax and Plasmodium ovale.[6][7] However, its use is hampered by the risk of hemolysis in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[7][8] Research into new 8-aminoquinoline derivatives, including those with a 6-chloro substitution, aims to develop safer and more effective antimalarials.

Mechanism of Action: The precise antimalarial mechanism of 8-aminoquinolines is still under investigation, but it is believed to involve a two-step biochemical relay.[8][9] First, the parent compound is metabolized by host or parasite enzymes, such as cytochrome P450s, into reactive intermediates.[9] These metabolites then undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress and damage parasite macromolecules, ultimately leading to parasite death.[8][9] Some quinoline-based antimalarials are also thought to interfere with the parasite's hemoglobin digestion in its food vacuole by inhibiting the formation of hemozoin, leading to the accumulation of toxic free heme.[10][11]

Structure-Activity Relationship (SAR):

-

The 8-amino group is crucial for antimalarial activity.[6][7]

-

The nature of the substituent on the 8-amino group significantly influences both efficacy and toxicity.

-

The presence of a 6-chloro group has been shown to enhance antimalarial potency in some derivatives.

In Vitro Antimalarial Activity Data:

| Compound Class | Target | IC50 (µg/mL) | Reference |

| Dihydropyrimidine-quinolinyl derivatives | P. falciparum | 0.014 - 15.87 | [12] |

| 1,3,4-Oxadiazole-quinolinyl derivative | P. falciparum | 0.46 | [12] |

| 4-Aminoquinoline derivatives | P. falciparum | Moderately to highly active | [12] |

Anticancer Activity: Targeting Proliferation and Survival

Quinoline derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against a range of cancer cell lines.[13][14][15] The 6-chloro substitution has been identified as a key feature for enhancing the anticancer potential of these molecules.[13][16]

Mechanism of Action: The anticancer mechanisms of this compound derivatives are multifaceted and can include:

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.

-

Cell Cycle Arrest: Halting the proliferation of cancer cells at specific checkpoints in the cell cycle.

-

Inhibition of Topoisomerases: Interfering with DNA replication and repair in cancer cells.

-

Generation of Reactive Oxygen Species (ROS): Inducing oxidative stress that is preferentially toxic to cancer cells.

Structure-Activity Relationship (SAR):

-

Structure–activity relationship studies have revealed that 6-chloro analogues are often the most active anticancer agents within a series of halogenated quinolines.[13][16]

-

The lipophilicity of the compounds, often increased by halogen substitution, can play a role in their anticancer activity.[13]

-

The nature of the substituent at the 8-position can significantly modulate the cytotoxic potency and selectivity.

In Vitro Anticancer Activity Data:

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Halogenated 2-amino-4-aryl-4-pyrano[3,2-h]quinolones | MCF-7, HCT 116, HepG2, A549 | 0.7 - 45.5 | [13] |

| 8-Hydroxyquinoline derivatives | HL60, K562, KG1, A549, PC-3, MCF-7 | 0.69 - 22 | [13] |

| 7-Chloroquinoline amino acid derivatives | LNCaP, A2780, MCF-7 | 2.81 - 12.89 (µg/mL) | [14][15] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Objective: To determine the in vitro cytotoxicity of this compound derivatives against a cancer cell line.

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the this compound derivative in complete medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Causality of Experimental Choices: The MTT assay relies on the ability of viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of living cells, thus providing a quantitative measure of cell viability and, conversely, cytotoxicity.

Caption: Step-by-step workflow of the MTT assay for evaluating the cytotoxicity of this compound derivatives.

Antimicrobial Activity: A Broad Spectrum of Action

The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery. Derivatives of this compound have demonstrated promising activity against a variety of microbial pathogens, including bacteria and fungi.[17][18][19][20]

Mechanism of Action: The antimicrobial mechanisms of these compounds are often linked to their ability to chelate metal ions that are essential for microbial growth and enzyme function.[18] By sequestering these metal ions, the compounds can disrupt critical cellular processes in the microbes. Other proposed mechanisms include the inhibition of microbial DNA and RNA synthesis.[18]

Structure-Activity Relationship (SAR):

-

The presence of a free hydroxyl or amino group at the 8-position is often important for metal chelation and antimicrobial activity.

-

The 6-chloro substituent can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.

-

Modifications at other positions on the quinoline ring can be used to fine-tune the antimicrobial spectrum and potency.

In Vitro Antimicrobial Activity Data:

| Compound | Organism | MIC (µg/mL) | Reference |

| Cloxyquin (5-chloroquinolin-8-ol) | M. tuberculosis | 0.062 - 0.25 | [18] |

| 6-Amino-8-methylquinolones | Gram-positive bacteria | Superior to ciprofloxacin | [21] |

| Clioquinol derivatives | Candida spp., dermatophytes | As low as 4 | [22] |

Part 3: Future Perspectives and Challenges

Derivatives of this compound represent a highly promising class of compounds with significant therapeutic potential across multiple disease areas. The accumulated evidence strongly suggests that the 6-chloro and 8-amino functionalities are key determinants of their potent biological activities.

Future Directions:

-

Lead Optimization: Further structural modifications of the this compound scaffold are warranted to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Deeper investigations into the precise molecular targets and mechanisms of action will facilitate rational drug design and the development of more effective therapies.

-

In Vivo Studies: Promising in vitro candidates should be advanced to in vivo animal models to evaluate their efficacy, toxicity, and pharmacokinetic profiles in a more complex biological system.

-

Combination Therapies: Exploring the synergistic effects of this compound derivatives with existing drugs could lead to more effective treatment regimens and combat drug resistance.

Challenges:

-

Toxicity: As with many quinoline-based compounds, potential toxicity, including cardiotoxicity and neurotoxicity, needs to be carefully evaluated and mitigated through structural modifications.

-

Drug Resistance: The emergence of drug resistance is a constant threat. Understanding the mechanisms of resistance to these compounds will be crucial for their long-term therapeutic success.

-

Pharmacokinetics: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives is essential for achieving the desired therapeutic window.

References

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. lead-sciences.com [lead-sciences.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. mdpi.com [mdpi.com]

- 6. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GtR [gtr.ukri.org]

- 9. research.lstmed.ac.uk [research.lstmed.ac.uk]

- 10. Hydroxychloroquine - Wikipedia [en.wikipedia.org]

- 11. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. scialert.net [scialert.net]

- 21. Studies on 6-aminoquinolones: synthesis and antibacterial evaluation of 6-amino-8-methylquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. New 8-hydroxyquinoline derivatives highlight the potential of this class for treatment of fungal infections - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

A Comprehensive Guide to the Safe Handling of 6-Chloroquinolin-8-amine for Research and Development Professionals

Section 1: Introduction and Scope

6-Chloroquinolin-8-amine (CAS No: 5470-75-7) is a substituted quinoline derivative recognized for its utility as a versatile chemical intermediate.[1][2] In the fields of drug development and agrochemical synthesis, it serves as a critical building block for more complex molecules, particularly as a precursor for novel fungitoxic analogs.[1][3] However, its chemical reactivity and toxicological profile necessitate a comprehensive understanding and strict adherence to safety protocols.

This guide provides an in-depth framework for the safe handling, storage, and disposal of this compound. It is designed for researchers, chemists, and laboratory professionals, moving beyond a simple recitation of rules to explain the causality behind each precaution. The objective is to instill a culture of safety that is both knowledgeable and proactive, ensuring the protection of personnel and the environment while maintaining the integrity of research.

Section 2: Hazard Identification and In-Depth Risk Assessment

A thorough risk assessment begins with a clear understanding of the intrinsic hazards of a substance. This compound presents multiple significant health and environmental risks that must be managed through rigorous controls.

GHS Classification Summary

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and concise summary of the dangers associated with this compound.

| Hazard Class | Hazard Statement | GHS Pictogram |

| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed. | Danger |

| Serious Eye Damage (Category 1) | H318: Causes serious eye damage. | Danger |

| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction. | Warning |

| Reproductive Toxicity (Category 1B) | H360: May damage fertility or the unborn child. | Danger |

| Hazardous to the Aquatic Environment, Acute (Category 1) | H400: Very toxic to aquatic life. | Warning |

| Hazardous to the Aquatic Environment, Chronic (Category 1) | H410: Very toxic to aquatic life with long lasting effects. | Warning |

Additional classifications from some suppliers include H315 (Causes skin irritation) and H335 (May cause respiratory irritation).[4]

Analysis of Health and Environmental Hazards

Understanding the "why" behind these classifications is critical for appreciating the necessity of the controls outlined in this guide.

-

Acute Oral Toxicity (H301): This classification indicates a high degree of toxicity upon ingestion. The causality is the compound's ability to interfere with critical biological processes even in small quantities. This high toxicity underscores the absolute prohibition of eating, drinking, or smoking in the laboratory and mandates meticulous hygiene practices, such as thorough hand washing after handling.[5]

-

Serious Eye Damage (H318): This is a more severe classification than eye irritation. It implies that contact with the eyes can lead to irreversible damage or blindness. The chemical's properties can cause significant tissue damage to the cornea and other sensitive ocular structures. This risk is the primary driver for mandating the use of chemical splash goggles and, in many cases, a face shield.

-

Skin Sensitization (H317): This hazard is immunological in nature. Initial exposure may not produce a reaction, but it can prime the immune system. Subsequent, even minimal, contact can trigger a significant allergic reaction (allergic contact dermatitis). The only effective control is to prevent all skin contact through the consistent use of appropriate gloves and protective clothing.

-

Reproductive Toxicity (H360): This is one of the most significant long-term health risks associated with this compound. As a Category 1B reproductive toxin, there is presumptive evidence from animal studies that it can adversely affect sexual function, fertility, and/or cause developmental toxicity in offspring. This necessitates stringent containment measures and requires that all personnel, particularly those of child-bearing potential, are fully aware of the risks and are provided with the highest level of protection.

-

Aquatic Toxicity (H410): The high toxicity to aquatic organisms with long-lasting effects means that even minute quantities of the compound can cause significant harm to ecosystems. This is why release into drains, soil, or waterways is strictly prohibited and why all waste, including contaminated materials, must be treated as hazardous.[6]

Section 3: The Hierarchy of Controls: A Proactive Safety Framework

Effective safety management relies on the hierarchy of controls, which prioritizes the most effective and reliable measures. This framework is essential for handling high-hazard compounds like this compound.

Caption: The Hierarchy of Controls prioritizes institutional safety measures over individual ones.

Engineering Controls (Primary Barrier)

These controls are designed to physically isolate the researcher from the hazard.

-

Chemical Fume Hood: All handling of this compound solid, and any solutions thereof, must be performed inside a certified chemical fume hood.[7] This is non-negotiable and serves as the primary barrier to prevent the inhalation of aerosolized dust particles.

-

Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.

-

Designated Work Area: A specific area within the fume hood should be designated for handling this compound to prevent cross-contamination. This area should be clearly marked.

-

Proximity of Safety Equipment: An operational safety shower and eyewash station must be located in close proximity to the handling area, as immediate rinsing is critical in the event of an exposure, especially to the eyes.[5][7][8]

Administrative Controls (Procedural Safeguards)

These are the work practices and procedures that reduce the risk of exposure.

-

Standard Operating Procedures (SOPs): Detailed, written SOPs for the handling, storage, and disposal of this compound must be developed and readily available to all users.

-

Mandatory Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOPs before they are permitted to handle it. This training must be documented.

-

Restricted Access: Due to its high toxicity, access to this compound should be restricted. It must be stored in a locked and labeled cabinet or in an area accessible only to qualified and authorized personnel.

-

Hygiene Practices: Do not eat, drink, or smoke when using this product. Wash hands and face thoroughly after handling and before leaving the laboratory.

Section 4: Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense and must be used in conjunction with the engineering and administrative controls described above.

-

Eye and Face Protection: Chemical splash goggles conforming to EN166 or OSHA 29 CFR 1910.133 are mandatory.[5] When handling the solid powder outside of a glovebox, a full-face shield should be worn over the goggles to protect against accidental splashes.

-

Skin and Body Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of damage before use. Change gloves immediately if they become contaminated.

-

Lab Coat: A clean, buttoned lab coat is required.

-

Protective Clothing: Consider using disposable sleeves to prevent contamination of personal clothing. Contaminated work clothing must not be allowed out of the workplace.

-

-

Respiratory Protection: When handling the solid compound in a way that could generate dust (e.g., weighing, transferring), a NIOSH/MSHA-approved respirator with a P3 (high-efficiency particulate) filter is recommended, even within a fume hood, as an additional precaution. All respirator use must be in accordance with a formal respiratory protection program.

Section 5: Step-by-Step Safe Handling and Storage Procedures

Protocol for Weighing and Handling the Solid Compound

-

Preparation: Ensure the fume hood is operational and the work area is clean and decontaminated. Post a sign indicating that a highly toxic compound is in use.

-

Don PPE: Put on all required PPE as described in Section 4.

-

Transfer: Use a spatula or scoop to carefully transfer the desired amount of this compound from the stock container to a tared weigh boat or secondary container. Perform all transfers slowly and deliberately to minimize dust generation.

-

Weighing: If using an analytical balance inside the hood, ensure the draft shield is closed. If the balance is outside the hood, the compound must be in a sealed, tared container before being removed from the hood for weighing.

-

Dissolution: If preparing a solution, add the solvent to the container with the solid compound slowly to avoid splashing.

-

Clean-Up: After use, decontaminate the spatula and work surface. Wipe the exterior of the stock bottle before returning it to storage.

-

Doff PPE: Remove PPE in the correct order to avoid self-contamination.

-

Hygiene: Wash hands thoroughly with soap and water.

Storage Requirements

The stability and safety of this compound depend on proper storage.

-

Container: Keep the container tightly closed to prevent exposure to moisture and air.

-

Atmosphere: Store in a dry, well-ventilated place.

-

Temperature: Store at room temperature, away from sources of heat or ignition.[9][10]

-

Light: The compound is light-sensitive; store in an opaque container or in a dark cabinet to prevent photodegradation.[7]

-

Security: Store in a locked cabinet or secure area accessible only to authorized personnel.[5]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.[7]

Section 6: Emergency Response Procedures

Preparedness is key to mitigating the consequences of an accident.

Caption: A logical workflow for responding to an accidental release of this compound.

First Aid Measures

Immediate and correct first aid is crucial. Always show the Safety Data Sheet (SDS) to attending medical personnel.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. [7] |

| Skin Contact | Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice/attention. |

| Ingestion | Immediately call a POISON CENTER or doctor. [5] Rinse mouth with water. Do NOT induce vomiting. |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[5][7] |

Accidental Release Measures

-

Personal Precautions: Evacuate the danger area. Avoid inhalation of dust and prevent contact with the substance. Ensure adequate ventilation.

-

Environmental Precautions: Do not let the product enter drains, as it is very toxic to aquatic life.[5]

-

Containment and Cleaning: Cover drains. For a solid spill, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[5] Clean the affected area thoroughly.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[7]

-

Special Hazards: The compound is combustible. In the event of a fire, hazardous combustion gases such as carbon oxides, nitrogen oxides (NOx), and hydrogen chloride can be released.

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.

Section 7: Waste Disposal Protocol

All waste containing this compound, including unused product, contaminated consumables (e.g., gloves, weigh boats), and spill cleanup materials, must be treated as hazardous waste.

-

Containerization: Collect waste in a designated, compatible, and properly sealed hazardous waste container.[11] Do not mix with incompatible waste streams.

-

Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and list "this compound" as a constituent.[11]

-

Storage: Store the waste container in a designated satellite accumulation area, ensuring the container is closed at all times except when adding waste.

-

Disposal: Dispose of the waste through an approved hazardous waste disposal contractor in accordance with all local, state, and federal regulations.[5][7] Environmental release must be avoided.

Section 8: References

-

Sigma-Aldrich, Safety Data Sheet for this compound. (2024-09-06). --INVALID-LINK--

-

Chemspace, this compound - C9H7ClN2. --INVALID-LINK--

-

Thermo Fisher Scientific, Safety Data Sheet for 8-Hydroxyquinoline. (2010-09-06). --INVALID-LINK--

-

Fisher Scientific, Safety Data Sheet for 8-Hydroxyquinoline. (2010-09-06). --INVALID-LINK--

-

PubChem, 6-Chloro-8-aminoquinoline | C9H7ClN2 | CID 79618. --INVALID-LINK--

-

Fisher Scientific, Safety Data Sheet for 5-Chloro-8-hydroxyquinoline. --INVALID-LINK--

-

ECHEMI, 6-chloro-8-methylquinoline SDS, 19655-50-6 Safety Data Sheets. --INVALID-LINK--

-

Greenbook.net, SAFETY DATA SHEET AMINE 6. --INVALID-LINK--

-

Fisher Scientific, Safety Data Sheet for 8-Quinolinamine. (2009-09-26). --INVALID-LINK--

-

US EPA, 8-Quinolinamine, 6-chloro- - Substance Details. --INVALID-LINK--

-

United Nations Office on Drugs and Crime, Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. --INVALID-LINK--

-

AK Scientific, Inc., Safety Data Sheet for 6-Chloroquinoline-3,4-diamine. --INVALID-LINK--

-

ChemicalBook, this compound (CAS 5470-75-7). (2025-07-24). --INVALID-LINK--

-

Alfa Chemistry, CAS 5470-75-7 this compound. --INVALID-LINK--

-

BLD Pharm, 5470-75-7|this compound. --INVALID-LINK--

-

PubChem, 8-Chloroquinoline | C9H6ClN | CID 69139. --INVALID-LINK--

-

Purdue University College of Engineering, Guidelines: Handling and Disposal of Chemicals. --INVALID-LINK--

-

Santa Cruz Biotechnology, 6-Chloro-8-aminoquinoline | CAS 5470-75-7. --INVALID-LINK--

-

BOC Sciences, this compound (CAS 5470-75-7): A Versatile Intermediate from China. --INVALID-LINK--

-

CP Lab Safety, 6-Chloroquinoline-8-carboxylic acid, min 95%, 1 gram. --INVALID-LINK--

-

Lead Sciences, this compound. --INVALID-LINK--

-

Cole-Parmer, Material Safety Data Sheet - 5-Chloro-8-hydroxyquinoline, 95%. --INVALID-LINK--

-

ECHEMI, 6-CHLORO-2-HYDROXYQUINOLINE SDS, 1810-67-9 Safety Data Sheets. --INVALID-LINK--

-

Technion, Chemical Waste Management Guide. --INVALID-LINK--

-

PubChem, 6-Chloroquinoline | C9H6ClN | CID 69163. --INVALID-LINK--

-

ChemRadar, GHS Classification Search Tool. --INVALID-LINK--

-

PubChem - NIH, GHS Classification Summary (Rev.8, 2019). --INVALID-LINK--

-

ChemicalBook, 6-CHLORO-8-HYDROXYQUINOLINE - Safety Data Sheet. (2022-08-11). --INVALID-LINK--

-

Ivy Fine Chemicals, this compound [CAS: 5470-75-7]. --INVALID-LINK--

-

PubChem - NIH, 6-Aminoquinoline | C9H8N2 | CID 11373. --INVALID-LINK--

-

Santa Cruz Biotechnology, 6-chloro-8-methylquinolin-5-amine | CAS 50358-37-7. --INVALID-LINK--

-

Benchchem, Safeguarding Health and Environment: Proper Disposal of 8-Hydroxyquinoline Citrate. --INVALID-LINK--

References

- 1. scbt.com [scbt.com]

- 2. ivychem.com [ivychem.com]

- 3. nbinno.com [nbinno.com]

- 4. 6-Chloro-8-aminoquinoline | C9H7ClN2 | CID 79618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mmbio.byu.edu [mmbio.byu.edu]

- 6. aksci.com [aksci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. 5470-75-7|this compound|BLD Pharm [bldpharm.com]

- 10. This compound - Lead Sciences [lead-sciences.com]

- 11. engineering.purdue.edu [engineering.purdue.edu]

IUPAC name and synonyms for 6-Chloroquinolin-8-amine

An In-Depth Technical Guide to 6-Chloroquinolin-8-amine

This document provides a comprehensive technical overview of this compound (CAS No: 5470-75-7), a critical heterocyclic intermediate. It is intended for researchers, scientists, and drug development professionals who utilize this compound as a foundational building block in synthetic chemistry. This guide delves into its nomenclature, physicochemical properties, a logical synthetic pathway, key applications, and essential safety protocols, grounding all claims in authoritative sources.

Core Identity: Nomenclature and Identification

This compound is a substituted aromatic amine built upon the quinoline scaffold. The precise placement of the chloro and amino groups at the C6 and C8 positions, respectively, dictates its reactivity and utility as a precursor in multi-step syntheses. Its formal identification is standardized across multiple chemical inventories.

The International Union of Pure and Applied Chemistry (IUPAC) designates the official name for this compound as This compound [1][2]. However, in literature, patents, and commercial catalogs, it is frequently referenced by several synonyms. Understanding these is crucial for comprehensive literature searches.

| Identifier Type | Value | Source(s) |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 5470-75-7 | Santa Cruz Biotechnology, PubChem[1][3] |

| Molecular Formula | C₉H₇ClN₂ | Alfa Chemistry, PubChem[1][4] |

| Common Synonyms | 8-Amino-6-chloroquinoline, 6-Chloro-8-quinolinamine | Santa Cruz Biotechnology[3] |

| PubChem CID | 79618 | PubChem[1] |

| ChEMBL ID | CHEMBL1594047 | PubChem[1] |

| UNII | 5EBB5KL32K | PubChem[1] |

Physicochemical Characteristics

The compound's physical and chemical properties govern its behavior in reactions, its solubility in various solvent systems, and its stability under different conditions. The data presented below are compiled from experimental values and high-quality computational models.

| Property | Value | Source(s) |

| Molecular Weight | 178.62 g/mol | PubChem[1][3] |

| Appearance | Solid (form may vary) | N/A |

| Melting Point | 72-74 °C | Atomax Chemicals Co.,Ltd.[5] |

| Boiling Point | 357.7 °C at 760 mmHg | Atomax Chemicals Co.,Ltd.[5] |

| Flash Point | 170.1 °C | Atomax Chemicals Co.,Ltd.[5] |

| XLogP3 | 2.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Topological Polar Surface Area | 38.9 Ų | PubChem[1] |

A Proposed Synthetic Pathway: Rationale and Protocol

While specific industrial syntheses of this compound are often proprietary, a chemically sound and logical pathway can be constructed based on foundational organic chemistry principles, particularly the Skraup synthesis for the quinoline core. This method is robust and adaptable for producing substituted quinolines.

Expert Rationale

The proposed two-stage synthesis is predicated on building the quinoline ring system first and then installing the required amino group.

-

Stage 1: Skraup Synthesis. This classic reaction is the cornerstone for quinoline synthesis. It involves the reaction of an aniline derivative with glycerol, an oxidizing agent, and sulfuric acid. For the target molecule, starting with 4-chloro-2-nitroaniline is a logical choice. The chloro-substituent is already in the correct position (which will become position 6 on the quinoline ring), and the nitro group serves as both a directing group and an internal oxidizing agent for the cyclization reaction. Sulfuric acid acts as both a catalyst and a dehydrating agent.

-

Stage 2: Nitro Group Reduction. The product of the Skraup reaction is 6-chloro-8-nitroquinoline. The final step is the selective reduction of the nitro group to an amine. A common and effective method for this transformation is using a metal in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). This method is well-established for reducing aromatic nitro groups and is generally high-yielding.

This sequence ensures the correct isomer is formed and leverages reliable, well-documented chemical transformations.

Caption: Proposed two-stage synthesis workflow for this compound.

Experimental Protocol (Illustrative)

This protocol is illustrative and should be adapted and optimized under controlled laboratory conditions.

Stage 1: Synthesis of 6-Chloro-8-nitroquinoline

-

To a mechanically stirred solution of concentrated sulfuric acid in a reaction vessel equipped with a reflux condenser, cautiously add 4-chloro-2-nitroaniline.

-

Slowly add glycerol to the mixture while maintaining the temperature below 120°C.

-

Once the addition is complete, heat the reaction mixture to 140-150°C for 3-4 hours. The reaction is exothermic and must be controlled.

-

Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice.

-

Neutralize the solution with a concentrated sodium hydroxide solution until it is alkaline to litmus paper. This will precipitate the crude product.

-

Filter the precipitate, wash thoroughly with water, and dry.

-

Purify the crude 6-chloro-8-nitroquinoline by recrystallization from a suitable solvent like ethanol.

Stage 2: Synthesis of this compound

-

In a round-bottom flask, suspend the purified 6-chloro-8-nitroquinoline in a mixture of ethanol and concentrated hydrochloric acid.

-

Add granular tin (or iron powder) portion-wise to the stirred suspension. The reaction is exothermic; maintain the temperature with a water bath.

-

After the addition is complete, heat the mixture under reflux for 2-3 hours until the reaction is complete (monitored by TLC).

-

Filter the hot solution to remove any unreacted tin.

-

Cool the filtrate and make it strongly alkaline with a concentrated sodium hydroxide solution to precipitate the free amine.

-

Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting solid is the target compound, this compound, which can be further purified by recrystallization.

Applications in Research and Development

This compound is not typically an end-product but rather a high-value intermediate. Its utility stems from the versatile quinoline scaffold, which is recognized as a "privileged structure" in medicinal chemistry and agrochemistry.

Scaffold for Pharmaceutical Agents

The 8-aminoquinoline core is the foundational pharmacophore for a class of antimalarial drugs, including primaquine and tafenoquine.[6] These drugs are essential for eradicating the dormant liver stages of Plasmodium vivax malaria.[7] this compound serves as a key starting material for synthesizing novel analogues of these drugs. The introduction of the chloro group at the 6-position can significantly alter the compound's pharmacokinetic and pharmacodynamic properties, a common strategy in drug development to:

-

Enhance metabolic stability.

-

Improve binding affinity to the target protein.

-

Modify solubility and bioavailability.

Furthermore, the broader chloroquinoline scaffold is heavily investigated in oncology. Derivatives are known to act as kinase inhibitors, which are crucial in cancer signaling pathways.[8][9] The amino group at the C8 position provides a reactive handle for chemists to append various side chains, enabling the exploration of a vast chemical space to identify potent and selective therapeutic agents.

Caption: this compound as a central intermediate in R&D.

Intermediate in Agrochemical Synthesis

Beyond medicine, this compound is a valuable precursor for creating fungitoxic analogs.[3][10] The quinoline ring system is present in several commercial fungicides and herbicides. By using this compound as a starting point, chemists can develop new crop protection agents, contributing to global food security.[10]

Safety, Handling, and Storage

As with any active chemical reagent, proper handling of this compound is essential to ensure laboratory safety.

GHS Hazard Classification

Based on available data, the compound is classified with the following hazards:

| Hazard Statement | Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1] |

| Specific target organ toxicity | H335 | May cause respiratory irritation. |

Note: This is not an exhaustive list. Always consult the most recent Safety Data Sheet (SDS) from your supplier.

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Use only under a chemical fume hood to minimize inhalation exposure.[11]

-

Personal Protective Equipment :

-

Eye/Face Protection : Wear chemical safety goggles or a face shield.

-

Skin Protection : Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[11]

-

Respiratory Protection : If dust is generated, use a NIOSH/MSHA-approved respirator.

-

-

Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11]

Storage Recommendations

-

Conditions : Keep the container tightly closed in a dry, cool, and well-ventilated place.[11][12]

-

Atmosphere : For long-term stability, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.[12]

-

Incompatibilities : Keep away from strong oxidizing agents.

Conclusion

This compound is a fundamentally important chemical intermediate with significant applications in both pharmaceutical and agrochemical research. Its well-defined structure, characterized by the versatile 8-aminoquinoline scaffold and a strategically placed chloro-substituent, makes it a prime candidate for the synthesis of a diverse range of bioactive molecules. A thorough understanding of its properties, synthetic routes, and safety requirements enables researchers to leverage this compound effectively and safely in the pursuit of novel chemical entities.

References

- 1. 6-Chloro-8-aminoquinoline | C9H7ClN2 | CID 79618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - C9H7ClN2 | CSSB00000026717 [chem-space.com]

- 3. scbt.com [scbt.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. guidechem.com [guidechem.com]

- 6. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 7. Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. nbinno.com [nbinno.com]

- 11. fishersci.com [fishersci.com]

- 12. lead-sciences.com [lead-sciences.com]

6-Chloroquinolin-8-amine solubility in organic solvents

An In-depth Technical Guide on the Solubility of 6-Chloroquinolin-8-amine in Organic Solvents

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the solubility of this compound. Given the scarcity of publicly available, consolidated quantitative solubility data for this compound, this guide focuses on the fundamental principles governing its solubility and provides robust, detailed experimental protocols for its determination.

Introduction: The Significance of this compound

This compound (CAS 5470-75-7) is a pivotal chemical intermediate.[1][2] Its quinoline framework is a common motif in a multitude of biologically active compounds. Primarily, it serves as a critical precursor in the synthesis of novel fungitoxic analogs for agrochemical applications and as a versatile building block for various pharmaceutical agents.[1][2] Understanding and controlling its solubility in organic solvents is paramount for optimizing reaction kinetics, designing efficient purification strategies (such as crystallization), and developing stable formulations.

Physicochemical Properties & Solubility Fundamentals

The solubility behavior of this compound is dictated by its molecular structure, which features a bicyclic aromatic quinoline system, a halogen substituent, and an amine group.

| Property | Value | Reference |

| Molecular Formula | C₉H₇ClN₂ | [3] |

| Molecular Weight | 178.62 g/mol | [3] |

| Appearance | Pale yellow crystalline solid | [4] |

| Melting Point | 72-74 °C | [5] |

| XLogP3 | 2.4 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Topological Polar Surface Area | 38.9 Ų | [3] |

Causality of Solubility Behavior:

The principle of "like dissolves like" is the cornerstone for predicting solubility.[6] The interplay of the functional groups in this compound dictates its interaction with different solvent classes:

-

Quinoline Ring System: The aromatic, bicyclic structure contributes to van der Waals forces and π-π stacking interactions, favoring solubility in aromatic solvents like toluene and benzene.

-

Amine Group (-NH₂): As a primary amine, this group is polar and capable of acting as a hydrogen bond donor.[4] This significantly enhances solubility in polar protic solvents (e.g., alcohols like methanol and ethanol) and polar aprotic solvents (e.g., DMSO, DMF) that can act as hydrogen bond acceptors.[4]

-

Chloro Group (-Cl): The electronegative chlorine atom introduces a dipole moment, increasing the molecule's overall polarity compared to unsubstituted quinoline. This enhances solubility in moderately polar solvents.

Therefore, a balance of these structural features results in moderate to good solubility in a range of polar organic solvents, while solubility in nonpolar aliphatic solvents like hexane is expected to be limited.

Illustrative Solubility Data

Disclaimer: The data presented in Table 2 is illustrative and intended for guidance purposes only. These values must be confirmed experimentally using the validated protocols described in this guide.

Table 2: Illustrative Solubility of this compound in Common Organic Solvents at 25°C

| Solvent Class | Solvent | Molecular Formula | Dielectric Constant (20°C) | Illustrative Solubility ( g/100 mL) |

| Alcohols | Methanol | CH₃OH | 32.7 | High |

| Ethanol | C₂H₅OH | 24.5 | High | |

| Isopropanol | C₃H₈O | 19.9 | Moderate | |

| Ketones | Acetone | C₃H₆O | 20.7 | High |

| Methyl Ethyl Ketone | C₄H₈O | 18.5 | Moderate | |

| Esters | Ethyl Acetate | C₄H₈O₂ | 6.0 | Moderate |

| Ethers | Tetrahydrofuran (THF) | C₄H₈O | 7.6 | Moderate |

| Diethyl Ether | C₄H₁₀O | 4.3 | Low | |

| Halogenated | Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | High |

| Chloroform | CHCl₃ | 4.8 | High | |

| Aromatic | Toluene | C₇H₈ | 2.4 | Low-Moderate |

| Aprotic Polar | Dimethylformamide (DMF) | C₃H₇NO | 36.7 | Very High |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | Very High | |

| Nonpolar | Hexane | C₆H₁₄ | 1.9 | Very Low |

Experimental Determination of Thermodynamic Solubility

The shake-flask method is considered the "gold standard" for determining equilibrium (thermodynamic) solubility due to its reliability and accuracy.[7][8][9] The objective is to create a saturated solution where the dissolved solute is in dynamic equilibrium with the excess solid phase.[9]

General Experimental Workflow

The process involves equilibrating an excess of the solute with the solvent at a constant temperature, separating the undissolved solid, and quantifying the concentration of the solute in the saturated supernatant.

Caption: Workflow for solubility determination via the shake-flask method.

Detailed Step-by-Step Protocol (Shake-Flask Method)

Materials & Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps (e.g., 4 mL or 20 mL)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (0.45 µm, solvent-compatible)

-

Analytical balance

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or drying oven/desiccator

Procedure:

-

Preparation of Slurries:

-

Add an excess amount of solid this compound to several vials. A visible excess of solid must remain at the end of the experiment to ensure saturation.

-

Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C).

-

Agitate the slurries for a sufficient duration to ensure equilibrium is reached. This can range from 24 to 72 hours.[9][10] A preliminary time-course study is recommended to determine the point at which the concentration of the dissolved compound no longer increases.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the solid to sediment. For fine suspensions, centrifugation (e.g., 10,000 rpm for 10 minutes) is highly effective.

-

Carefully withdraw a known volume of the clear supernatant using a pipette or syringe.

-

Immediately filter the supernatant through a 0.45 µm solvent-compatible syringe filter into a clean collection vial. This step is critical to remove any remaining microscopic solid particles.

-

-

Quantification of Solute (Choose one method):

A. Gravimetric Analysis

-

Accurately weigh a clean, dry evaporation dish.

-

Transfer a precise volume of the filtered supernatant into the pre-weighed dish.

-

Gently evaporate the solvent in a drying oven at a temperature below the compound's boiling/decomposition point or under a gentle stream of nitrogen.

-

Once the solvent is fully evaporated, cool the dish in a desiccator to room temperature and weigh it again.

-

The mass of the residue corresponds to the amount of this compound dissolved in the transferred volume of solvent.

B. UV-Vis Spectrophotometric Analysis

-

Create a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot absorbance versus concentration to create a calibration curve.

-

Analyze Sample: Accurately dilute the filtered supernatant with the same solvent to ensure the absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

Use the calibration curve equation to determine the concentration of the diluted sample, and then account for the dilution factor to find the concentration of the original saturated solution.[11]

-

-

Calculation:

-

Calculate the solubility using the data from the chosen quantification method. Express the results in appropriate units, such as mg/mL, g/100 mL, or mol/L.

-

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize that all experimental work must be conducted with appropriate safety measures.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[12]

-

Engineering Controls: Conduct all handling and experiments within a certified chemical fume hood to avoid inhalation of dust or vapors.[12]

-

Handling Precautions: Avoid contact with skin and eyes. Do not ingest. Minimize dust generation during weighing and transfer. Wash hands thoroughly after handling.[12]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Consult the Safety Data Sheet (SDS) for this compound before commencing any work.[12][13]

References

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. 6-Chloro-8-aminoquinoline | C9H7ClN2 | CID 79618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. guidechem.com [guidechem.com]

- 6. chem.ws [chem.ws]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. tandfonline.com [tandfonline.com]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. scielo.br [scielo.br]

- 11. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. mmbio.byu.edu [mmbio.byu.edu]

Methodological & Application

Application Notes and Protocols: 6-Chloroquinolin-8-amine as a Strategic Intermediate in Drug Synthesis

Introduction: The Quinoline Scaffold and the Strategic Importance of 6-Chloroquinolin-8-amine

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1] Within this versatile class of compounds, 8-aminoquinolines are particularly noteworthy for their role in combating malaria, with primaquine being a cornerstone for the radical cure of relapsing malaria.[1] this compound emerges as a key intermediate, offering a strategic entry point for the synthesis of a diverse array of functionalized quinoline derivatives. The presence of the chlorine atom at the 6-position and the amino group at the 8-position provides two reactive handles for molecular elaboration, allowing for the fine-tuning of physicochemical and pharmacological properties.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of bioactive molecules. We will delve into its chemical properties, safe handling procedures, and provide a detailed, field-proven protocol for the synthesis of a representative bioactive derivative.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful and safe synthesis.

Table 1: Physicochemical Properties of this compound [2]

| Property | Value |

| CAS Number | 5470-75-7 |

| Molecular Formula | C₉H₇ClN₂ |

| Molecular Weight | 178.62 g/mol |

| Appearance | Pale yellow solid |

| Melting Point | 65 °C |

| IUPAC Name | This compound |

Safety and Handling Precautions:

This compound is a chemical that requires careful handling to minimize exposure and ensure laboratory safety.

-

Hazard Statements: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a designated waste container.

Synthetic Applications: A Gateway to Bioactive Molecules

The 8-amino group of this compound is a versatile functional group that can readily undergo a variety of chemical transformations, making it an excellent starting point for building molecular complexity. It can serve as a directing group in organic synthesis, facilitating further functionalization of the quinoline ring.[3]

The primary application of this compound is as a precursor for a range of derivatives, including those with potential as fungitoxic agents and other pharmaceutical compounds.[4][5] The amino group can be acylated, alkylated, or used as a nucleophile in condensation reactions to introduce diverse side chains, which is a common strategy in drug discovery to modulate biological activity.

Experimental Protocol: Synthesis of N-(6-chloroquinolin-8-yl)acetamide - A Model Reaction

This protocol details a fundamental transformation of this compound – N-acetylation. This reaction is a common first step in a multi-step synthesis to protect the amino group or to introduce a simple substituent to probe structure-activity relationships (SAR).

Rationale for Experimental Choices:

-

Reaction: N-acetylation is a robust and high-yielding reaction. Acetic anhydride is chosen as the acetylating agent due to its high reactivity and the ease of removal of the acetic acid byproduct.

-

Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively inert, dissolves the starting material, and has a low boiling point, facilitating product isolation.

-

Base: Triethylamine (TEA) is used as a base to neutralize the acetic acid formed during the reaction, driving the equilibrium towards the product and preventing potential side reactions.

-

Work-up: The aqueous work-up with saturated sodium bicarbonate is designed to remove any unreacted acetic anhydride and the acetic acid byproduct. The subsequent extraction and drying steps ensure the isolation of a pure product.

Diagram: Synthetic Workflow for N-(6-chloroquinolin-8-yl)acetamide

Caption: Workflow for the N-acetylation of this compound.

Materials:

-

This compound

-

Acetic anhydride

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Step-by-Step Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Base: To the stirred solution, add triethylamine (TEA) (1.2 eq).

-

Addition of Acetylating Agent: Cool the reaction mixture to 0°C using an ice bath. Add acetic anhydride (1.1 eq) dropwise to the solution.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure N-(6-chloroquinolin-8-yl)acetamide.

Conclusion and Future Perspectives

This compound is a valuable and versatile intermediate in the synthesis of a wide range of biologically active molecules. Its strategic placement of reactive functional groups allows for the generation of diverse chemical libraries for drug discovery programs. The straightforward N-acetylation protocol provided herein serves as a foundational example of its reactivity. Further exploration of derivatization at the 8-amino position, as well as functionalization of the chloro-substituted position, opens avenues for the development of novel therapeutic agents targeting a spectrum of diseases, from infectious diseases to cancer. The continued investigation into the synthesis and biological evaluation of derivatives of this compound holds significant promise for the future of medicinal chemistry.

References

Introduction: The Quinoline Scaffold in Antifungal Drug Discovery

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 6-Chloroquinolin-8-amine as a foundational scaffold for the synthesis of novel fungitoxic analogs.

The quinoline ring system is a "privileged structure" in medicinal chemistry, recognized for its presence in a wide array of natural and synthetic bioactive compounds.[1][2][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimalarial, antibacterial, anticancer, and antifungal properties.[3] Within the realm of mycology, the development of new antifungal agents is a critical priority due to the rise of drug-resistant fungal infections. Quinoline-based compounds are particularly promising, with established agents like 8-hydroxyquinoline and its analogs having been known as effective antifungals for years.[1][2]

This application note provides a detailed guide on leveraging this compound, a versatile and reactive building block, for the rational design and synthesis of novel fungitoxic analogs. We will explore synthetic protocols, methodologies for antifungal screening, and the underlying scientific principles that guide the development of these potential therapeutic agents. The strategic placement of the chloro group at the 6-position and the primary amine at the 8-position offers a unique combination of electronic properties and a reactive handle for extensive chemical modification.

Scientific Rationale: Why this compound?

The efficacy of a quinoline-based scaffold is heavily influenced by the nature and position of its substituents. The choice of this compound as a starting material is based on several key considerations:

-

The Quinoline Core : This bicyclic aromatic system provides a rigid framework that can effectively interact with biological targets. Its structural similarity to other biologically relevant purines allows it to function as a scaffold for enzyme inhibitors.[4]

-

The 8-Amino Group : This primary amine is a nucleophilic and reactive site, making it an ideal point for chemical diversification. It allows for the straightforward introduction of a wide variety of functional groups (amides, sulfonamides, Schiff bases, etc.), enabling the systematic exploration of the structure-activity relationship (SAR).

-

The 6-Chloro Substituent : Halogen atoms, particularly chlorine, play a crucial role in modulating a molecule's physicochemical properties. The electron-withdrawing nature of chlorine can influence the pKa of the quinoline nitrogen and the 8-amino group, affecting target binding. Furthermore, the chloro group can enhance lipophilicity, which may improve cell membrane permeability, and participate in halogen bonding, a specific non-covalent interaction that can increase binding affinity to target proteins.

Synthesis of Fungitoxic Analogs from this compound

The primary synthetic strategy involves the derivatization of the 8-amino group to generate a library of analogs for biological screening. Below are detailed protocols for two common and effective synthetic transformations.

General Synthetic Workflow

The following diagram illustrates the general workflow for creating a diverse library of candidate compounds from the starting material.

References

Application Notes and Protocols for the Synthesis of 6-Chloroquinolin-8-amine Derivatives

Introduction: The Quinoline Scaffold in Modern Drug Discovery

Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of a vast array of pharmacologically active compounds.[1] The inherent versatility of the quinoline ring system, coupled with its ability to be functionalized at various positions, has made it a privileged scaffold in the design of novel therapeutic agents.[2] These compounds have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral properties.[3][4][5]

The 6-chloroquinolin-8-amine moiety, in particular, is a valuable building block for the synthesis of targeted therapeutics. The presence of the chlorine atom at the 6-position can enhance the lipophilicity and metabolic stability of the molecule, while the amino group at the 8-position provides a key handle for further derivatization, allowing for the introduction of diverse pharmacophores to modulate biological activity and target specificity.

This comprehensive guide provides detailed, field-proven protocols for the synthesis of this compound and its subsequent derivatization. As your Senior Application Scientist, I will not only outline the procedural steps but also delve into the underlying chemical principles, offering insights into reaction mechanisms, optimization strategies, and critical safety considerations.

Overall Synthetic Workflow

The synthesis of this compound derivatives is a multi-step process that begins with the construction of the quinoline core via the Skraup reaction, followed by the reduction of a nitro intermediate to the target primary amine. This amine then serves as a versatile precursor for a variety of derivatization reactions.

Caption: Overall synthetic workflow for this compound derivatives.

Part 1: Synthesis of 6-Chloro-8-nitroquinoline via the Skraup Reaction

The Skraup synthesis is a classic and powerful method for the construction of the quinoline ring system.[6][7] The reaction involves the condensation of an aromatic amine with glycerol in the presence of a strong acid (typically sulfuric acid) and an oxidizing agent.[2]

Reaction Mechanism

The mechanism of the Skraup reaction is a multi-step process:

-

Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.

-

Michael Addition: The aromatic amine (4-chloro-2-nitroaniline) undergoes a Michael addition to acrolein.

-

Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed cyclization and subsequent dehydration to form a dihydroquinoline.

-

Oxidation: The dihydroquinoline is then oxidized by the oxidizing agent to yield the aromatic quinoline ring.

Caption: Simplified mechanism of the Skraup synthesis.

Experimental Protocol

Caution: The Skraup reaction is notoriously exothermic and can become violent if not properly controlled. The use of a moderator such as ferrous sulfate is highly recommended.[1] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Chloro-2-nitroaniline | 172.57 | 17.26 g | 0.1 |

| Glycerol | 92.09 | 27.63 g (21.9 mL) | 0.3 |

| Concentrated Sulfuric Acid | 98.08 | 39.23 g (21.3 mL) | 0.4 |

| Ferrous Sulfate Heptahydrate | 278.01 | 2.78 g | 0.01 |

| Arsenic Acid (80% aq. soln.) | 141.94 (anhydrous) | 17.74 g | ~0.1 |

Procedure:

-

To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 4-chloro-2-nitroaniline (17.26 g, 0.1 mol), glycerol (27.63 g, 0.3 mol), and ferrous sulfate heptahydrate (2.78 g, 0.01 mol).

-

With vigorous stirring, slowly add concentrated sulfuric acid (21.3 mL, 0.4 mol) through the dropping funnel. The addition should be done cautiously as the mixture will heat up.

-

After the addition of sulfuric acid is complete, add the arsenic acid solution.

-

Heat the mixture gently in an oil bath to approximately 130-140 °C. The reaction is exothermic and may require occasional cooling with a water bath to maintain the temperature.

-

Once the initial exotherm has subsided, maintain the reaction mixture at 130-140 °C for 3-4 hours.

-

Allow the reaction mixture to cool to room temperature and then carefully pour it onto 500 g of crushed ice with stirring.

-

Neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide until it is strongly alkaline (pH > 10). This should be done in an ice bath to dissipate the heat generated.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

-

The crude 6-chloro-8-nitroquinoline can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Part 2: Reduction of 6-Chloro-8-nitroquinoline to this compound

The reduction of the nitro group to a primary amine is a crucial step in this synthetic sequence. Two common and effective methods are presented here: a dissolving metal reduction using iron and a catalytic hydrogenation.

Method A: Dissolving Metal Reduction with Iron

This is a classic, robust, and cost-effective method for the reduction of aromatic nitro compounds.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 6-Chloro-8-nitroquinoline | 208.60 | 20.86 g | 0.1 |